molecular formula C21H20N2O B3258509 3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol CAS No. 305347-69-7

3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol

Cat. No. B3258509
CAS RN: 305347-69-7
M. Wt: 316.4 g/mol
InChI Key: WAENBANSQHKRPV-UHFFFAOYSA-N
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Description

3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

Anticancer Research

3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol and its derivatives have been extensively researched for their potential anticancer properties. Salahuddin et al. (2014) synthesized derivatives of this compound, demonstrating significant anticancer activity, particularly against breast cancer cell lines (Salahuddin et al., 2014). Similarly, Junli Yang et al. (2019) created novel compounds using a benzimidazolium salt structure that showed selective cytotoxicity against various human tumor cell lines, including HL-60, MCF-7, and SW-480 (Junli Yang et al., 2019).

Antimicrobial and Antifungal Activity

Compounds based on 3-[1-(Naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol have also been explored for their antimicrobial and antifungal efficacy. A study by A. Evren et al. (2020) found that certain synthesized derivatives displayed significant activity against various bacterial and fungal species, highlighting their potential as antimicrobial agents (A. Evren et al., 2020).

Analgesic Properties

Research by S. Dixit et al. (2013) focused on the analgesic properties of 1-(1-Alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols, which are closely related to the compound . They found that these compounds significantly increased pain threshold, suggesting their potential use as analgesic agents (S. Dixit et al., 2013).

Detection and Sensing Applications

K. Velmurugan et al. (2015) developed a naphthalene benzimidazole derivative for the selective sensing of Al(3+) ions in aqueous media. This compound demonstrated high selectivity and sensitivity, indicating its potential application in environmental monitoring and industrial processes (K. Velmurugan et al., 2015).

properties

IUPAC Name

3-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-13-5-10-21-22-19-8-3-4-9-20(19)23(21)15-16-11-12-17-6-1-2-7-18(17)14-16/h1-4,6-9,11-12,14,24H,5,10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAENBANSQHKRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221025
Record name 1-(2-Naphthalenylmethyl)-1H-benzimidazole-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

CAS RN

305347-69-7
Record name 1-(2-Naphthalenylmethyl)-1H-benzimidazole-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305347-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Naphthalenylmethyl)-1H-benzimidazole-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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